2-Butanone, 4-hydroxy-4-phenyl-, (4R)-
CAS No.: 86734-67-0
Cat. No.: VC19278000
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86734-67-0 |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.20 g/mol |
IUPAC Name | (4R)-4-hydroxy-4-phenylbutan-2-one |
Standard InChI | InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
Standard InChI Key | MUVVFSVVVHYLMQ-SNVBAGLBSA-N |
Isomeric SMILES | CC(=O)C[C@H](C1=CC=CC=C1)O |
Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- belongs to the class of β-hydroxy ketones, where the hydroxyl (-OH) and phenyl (-CH) groups are both attached to the fourth carbon of a butanone skeleton. The (4R) designation indicates the absolute configuration at the chiral center, which critically influences its reactivity and biological activity. The molecule’s stereochemistry can be visualized using Fischer projections or Cahn-Ingold-Prelog priorities, where the hydroxyl group occupies a specific spatial orientation relative to the ketone and phenyl moieties .
The molecular structure confers unique intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking through the aromatic ring. These interactions may enhance crystalline packing, as suggested by the compound’s solid-state stability under standard conditions .
Table 1: Key Molecular Properties
Property | Value |
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CAS Registry Number | 86734-67-0 |
Molecular Formula | |
Molecular Weight | 164.2 g/mol |
Chiral Centers | 1 (4R configuration) |
Functional Groups | Ketone, Hydroxyl, Phenyl |
Synthetic Approaches and Methodologies
Aldol Addition
The aldol reaction between acetophenone (as the ketone) and benzaldehyde (as the aldehyde) under basic or acidic conditions could yield a β-hydroxy ketone. Stereoselectivity may be achieved using chiral catalysts or auxiliaries. For example, proline-based organocatalysts have been employed in asymmetric aldol reactions to generate enantiomerically enriched β-hydroxy ketones .
Oxidation of Diols
Selective oxidation of 1,3-diols bearing a phenyl group could produce the target compound. Enzymatic oxidation using alcohol dehydrogenases (ADHs) offers a stereocontrolled route, as seen in the synthesis of similar chiral alcohols .
Biocatalytic Methods
Immobilized enzymes or whole-cell biocatalysts might enable the kinetic resolution of racemic mixtures or the asymmetric reduction of α,β-unsaturated ketones. For instance, ketoreductases (KREDs) are widely used in industrial settings to produce chiral alcohols with high enantiomeric excess .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar hydroxyl group and nonpolar phenyl ring. It is expected to exhibit limited solubility in water but high solubility in organic solvents such as ethanol, dichloromethane, and ethyl acetate. Accelerated stability studies under varying pH and temperature conditions are necessary to confirm its degradation pathways, though analogous β-hydroxy ketones typically undergo dehydration to form α,β-unsaturated ketones under acidic conditions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands near 3400 cm (O-H stretch), 1700 cm (C=O stretch), and 1600 cm (C=C aromatic stretch) would confirm functional groups.
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NMR Spectroscopy: NMR would show a singlet for the hydroxyl proton (δ 2.5–3.5 ppm), a quartet for the methine proton adjacent to the ketone (δ 3.0–3.5 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
Application | Rationale |
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Drug Synthesis | Chiral precursor for ACE inhibitors |
Catalysis | Ligand in asymmetric hydrogenation |
Polymer Chemistry | Crosslinking agent for resins |
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